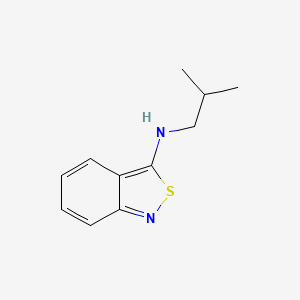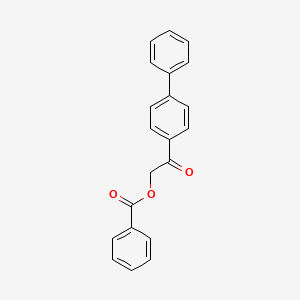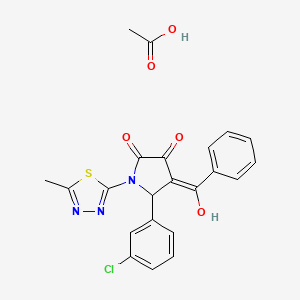
3-(2-Methylpropyl)amino-2,1-benzisothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylpropyl)amino-2,1-benzisothiazole is a chemical compound with the molecular formula C11H14N2S It is known for its unique structure, which includes a benzisothiazole ring substituted with an amino group and a 2-methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)amino-2,1-benzisothiazole typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This method allows for the formation of the benzisothiazole ring through consecutive S-C and S-N bond formation . The reaction conditions generally include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
化学反応の分析
Types of Reactions
3-(2-Methylpropyl)amino-2,1-benzisothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
科学的研究の応用
3-(2-Methylpropyl)amino-2,1-benzisothiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-(2-Methylpropyl)amino-2,1-benzisothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .
類似化合物との比較
Similar Compounds
3-Amino-1,2-benzisothiazole: This compound shares the benzisothiazole core but lacks the 2-methylpropyl group.
Benzisoxazole Derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
3-(2-Methylpropyl)amino-2,1-benzisothiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
特性
CAS番号 |
712-12-9 |
|---|---|
分子式 |
C11H14N2S |
分子量 |
206.31 g/mol |
IUPAC名 |
N-(2-methylpropyl)-2,1-benzothiazol-3-amine |
InChI |
InChI=1S/C11H14N2S/c1-8(2)7-12-11-9-5-3-4-6-10(9)13-14-11/h3-6,8,12H,7H2,1-2H3 |
InChIキー |
DFUCHBBETXLBOR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1=C2C=CC=CC2=NS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12009823.png)

![N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide](/img/structure/B12009840.png)
![2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B12009841.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine](/img/structure/B12009847.png)

![5-(4-methoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009852.png)

![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide](/img/structure/B12009866.png)
![N-(4-Bromophenyl)-2-{[4-cyano-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetamide](/img/structure/B12009871.png)
![2-(3-chlorophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]propanamide](/img/structure/B12009874.png)

![Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009892.png)

